Fak-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

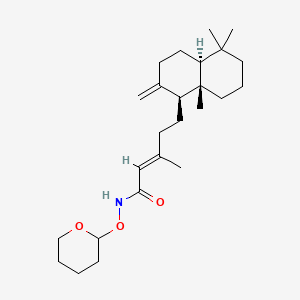

C25H41NO3 |

|---|---|

Molecular Weight |

403.6 g/mol |

IUPAC Name |

(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methyl-N-(oxan-2-yloxy)pent-2-enamide |

InChI |

InChI=1S/C25H41NO3/c1-18(17-22(27)26-29-23-9-6-7-16-28-23)10-12-20-19(2)11-13-21-24(3,4)14-8-15-25(20,21)5/h17,20-21,23H,2,6-16H2,1,3-5H3,(H,26,27)/b18-17+/t20-,21-,23?,25+/m0/s1 |

InChI Key |

SBOVFGYKCKSTKT-DFBYYNNMSA-N |

Isomeric SMILES |

C/C(=C\C(=O)NOC1CCCCO1)/CC[C@H]2C(=C)CC[C@@H]3[C@@]2(CCCC3(C)C)C |

Canonical SMILES |

CC(=CC(=O)NOC1CCCCO1)CCC2C(=C)CCC3C2(CCCC3(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Fak-IN-11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Fak-IN-11, a recently identified inhibitor of Focal Adhesion Kinase (FAK). The information presented herein is curated for an audience with a professional background in cellular and molecular biology, oncology, and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.

Executive Summary

This compound, also identified as Compound 4l, is a novel, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] It is an amide derivative of anticopalic acid.[2] this compound has demonstrated cytotoxic activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231, with an IC50 of 13.73 µM.[1][2] A key characteristic of its mechanism of action is the induction of non-apoptotic regulated cell death upon inhibition of FAK phosphorylation.[2] Molecular docking simulations suggest that this compound binds to the ATP-binding pocket within the FAK kinase domain, thereby preventing the phosphorylation of FAK.

Core Mechanism of Action

This compound functions as a direct inhibitor of the FAK protein, a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. By competitively binding to the ATP pocket of the FAK kinase domain, this compound blocks the autophosphorylation of FAK at tyrosine 397 (Y397). This autophosphorylation is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of the FAK-Src complex leads to the phosphorylation of other tyrosine residues on FAK and downstream signaling proteins, propagating signals that promote cell motility and survival.

By inhibiting the initial autophosphorylation event, this compound effectively abrogates the entire downstream signaling cascade originating from FAK activation. This disruption of pro-survival signaling ultimately leads to cell death in cancer cells that are dependent on the FAK pathway.

Signaling Pathways

The inhibition of FAK by this compound impacts several critical downstream signaling pathways that are integral to cancer cell proliferation, survival, and metastasis.

-

PI3K/Akt Pathway: FAK activation is known to stimulate the PI3K/Akt signaling cascade, a major pathway promoting cell survival and inhibiting apoptosis. By blocking FAK, this compound is predicted to suppress Akt phosphorylation, thereby promoting cell death.

-

MAPK/ERK Pathway: The FAK/Src complex can also activate the Ras-MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Inhibition of FAK by this compound is expected to lead to a reduction in ERK phosphorylation.

-

Rho Family GTPases: FAK plays a complex role in regulating the activity of Rho family GTPases, such as RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton and cell migration. Disruption of FAK signaling by this compound likely alters the dynamics of the actin cytoskeleton, contributing to the observed inhibition of cell migration and invasion.

Below is a diagram illustrating the central role of FAK in cellular signaling and the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant FAK inhibitors for comparative purposes.

Table 1: In Vitro Cytotoxicity of this compound (Compound 4l)

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 13.73 ± 0.04 |

Data from Chawengrum P, et al. Sci Rep. 2023.

Table 2: Comparative In Vitro Activity of Other FAK Inhibitors

| Inhibitor | Mechanism | Target Cell Line(s) | IC50 |

| Y11 | Targets Y397 autophosphorylation site | In vitro kinase assay | ~50 nM |

| PF-573,228 | ATP-competitive | In vitro kinase assay | 1 µM (effective concentration) |

| VS-4718 | ATP-competitive | Solid tumors | ~100 nM (in cells) |

Data compiled from various sources.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's mechanism of action. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability Assay (Crystal Violet Staining)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

MDA-MB-231 cells

-

96-well cell culture plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Glutaraldehyde in PBS

-

1% Crystal Violet solution in water

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells in 96-well plates at a density of 4,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for 72 hours.

-

After incubation, wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of 4% glutaraldehyde to each well and incubate for 15 minutes at room temperature.

-

Wash the plates with water to remove the glutaraldehyde.

-

Stain the cells by adding 100 µL of 1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of FAK Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on FAK autophosphorylation.

Materials:

-

MDA-MB-231 cells

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-ß-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total FAK and a loading control (e.g., ß-actin) to ensure equal protein loading.

In Vitro FAK Kinase Assay

This assay directly measures the enzymatic activity of FAK and its inhibition by this compound.

Materials:

-

Recombinant human FAK enzyme

-

Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 as a substrate

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

96-well white plates

Procedure:

-

Prepare a master mix containing kinase buffer, substrate, and ATP.

-

Add the master mix to the wells of a 96-well plate.

-

Add serial dilutions of this compound or a vehicle control to the wells.

-

Initiate the kinase reaction by adding the recombinant FAK enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

Logical Relationship Diagram

Conclusion

This compound is a promising FAK inhibitor with a distinct mechanism of action that involves the induction of non-apoptotic cell death in triple-negative breast cancer cells. Its ability to inhibit FAK phosphorylation at the ATP-binding site highlights its potential as a therapeutic agent. Further in-depth studies are warranted to fully elucidate the specific downstream signaling events and the precise nature of the non-apoptotic cell death pathway induced by this compound. The experimental protocols and data presented in this guide provide a solid foundation for future research and development efforts centered on this and similar FAK inhibitors.

References

Fak-IN-11: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of numerous solid tumors, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of Fak-IN-11 (also identified as Y11), a small molecule inhibitor targeting the autophosphorylation site of FAK. This document details its discovery through in-silico screening, a plausible synthesis protocol, its mechanism of action, and a summary of its biological activity, supported by quantitative data and detailed experimental methodologies.

Discovery and Rationale

This compound (Y11) was identified through an in-silico screening of the National Cancer Institute (NCI) database, a computational approach to identify small molecules with the potential to bind to a specific biological target.[1] The rationale for its development was to target the primary autophosphorylation site of FAK at tyrosine 397 (Y397).[2][3] Phosphorylation of this site is a pivotal event in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases.[4] This interaction leads to the full activation of FAK and the initiation of downstream signaling cascades that promote tumor progression.[4] By inhibiting Y397 autophosphorylation, this compound aims to block FAK signaling at a critical early step.

Synthesis of this compound

This compound, chemically named 1-(2-hydroxyethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane; bromide, is a quaternary ammonium salt of hexamethylenetetramine (hexamine). While the specific synthesis protocol by its original supplier, Alchem Laboratories Corporation, is not publicly detailed, a plausible and established method for its synthesis involves the direct quaternization of hexamine.

Plausible Synthesis Protocol:

The synthesis of this compound can be achieved through the N-alkylation of hexamethylenetetramine with 2-bromoethanol. This reaction is a standard method for the formation of quaternary ammonium salts.

Reaction:

Materials:

-

Hexamethylenetetramine (Hexamine)

-

2-Bromoethanol

-

Anhydrous solvent (e.g., acetonitrile, chloroform, or a mixture of polar aprotic solvents)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexamethylenetetramine in the chosen anhydrous solvent under an inert atmosphere.

-

Add a stoichiometric equivalent of 2-bromoethanol to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product, being a salt, is expected to precipitate from the reaction mixture upon cooling.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the purified product under vacuum to yield 1-(2-hydroxyethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane; bromide as a white or off-white solid.

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and elemental analysis.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

| Parameter | Value | Assay System | Reference |

| IC50 | 50 nM | In vitro FAK autophosphorylation kinase assay | |

| Inhibitor Specificity | Specific for FAK | Millipore Kinase Profiler Service |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| SW620 (Colon) | Clonogenicity Assay | Significant decrease in clonogenicity | 10-20 µM | |

| BT474 (Breast) | Clonogenicity Assay | Complete decrease in clonogenicity | 10 µM | |

| SW620 (Colon) | Western Blot | Decreased Y397-FAK autophosphorylation | Starting at 4 µM | |

| BT474 (Breast) | Western Blot | Decreased Y397-FAK autophosphorylation | Starting at 0.1 µM |

Table 2: Cellular Activity of this compound

| Animal Model | Treatment | Outcome | Reference |

| Colon Cancer SW620 Xenograft Mouse Model | Y11 administration | Significant decrease in tumor growth | |

| Decreased Y397-FAK in treated tumors | |||

| Activation of PARP and caspase-3 in tumors |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

In Vitro FAK Autophosphorylation Kinase Assay

This assay is designed to measure the ability of an inhibitor to block the autophosphorylation of FAK.

Materials:

-

Recombinant purified baculoviral FAK protein

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

This compound (Y11) at various concentrations

-

Positive control inhibitor (e.g., PF-573228)

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant FAK protein, and the desired concentration of this compound or control inhibitor.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated FAK.

-

Quantify the band intensity to determine the extent of FAK autophosphorylation and calculate the IC50 value for the inhibitor.

Octet Binding Assay

This assay is used to determine the direct binding of this compound to the FAK N-terminal domain.

Materials:

-

Biotinylated FAK-N-terminal domain

-

Superstreptavidin biosensors

-

Octet system (e.g., ForteBio Octet)

-

This compound (Y11) at various concentrations

-

Assay buffer (e.g., PBS with 0.1% BSA)

Procedure:

-

Hydrate the superstreptavidin biosensors in the assay buffer.

-

Immobilize the biotinylated FAK-N-terminal domain onto the biosensors.

-

Establish a stable baseline by dipping the sensors in the assay buffer.

-

Associate this compound by dipping the sensors into wells containing different concentrations of the compound.

-

Dissociate the compound by moving the sensors back to wells containing only the assay buffer.

-

The binding and dissociation events are monitored in real-time, allowing for the determination of binding affinity.

Cell Viability and Clonogenicity Assays

These assays assess the effect of this compound on cancer cell survival and proliferation.

Cell Viability (MTT Assay):

-

Seed cancer cells (e.g., SW620, BT474) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Clonogenicity Assay:

-

Seed a low density of cancer cells in 6-well plates.

-

Treat the cells with various concentrations of this compound.

-

Allow the cells to grow for a period of 1-2 weeks, replacing the medium with fresh medium containing the inhibitor every few days.

-

Fix the colonies with a solution of methanol and acetic acid.

-

Stain the colonies with crystal violet.

-

Count the number of colonies (typically those with >50 cells) to determine the effect of the inhibitor on the colony-forming ability of the cells.

In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cells (e.g., SW620)

-

This compound (Y11) formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control to the respective groups according to a predetermined schedule and route (e.g., intraperitoneal injection).

-

Measure the tumor dimensions with calipers at regular intervals.

-

Calculate the tumor volume using the formula: (Length x Width2)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-FAK).

Signaling Pathways and Visualizations

This compound exerts its effect by inhibiting the autophosphorylation of FAK at Y397, thereby disrupting downstream signaling pathways crucial for cancer cell survival and proliferation.

Caption: FAK signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound (Y11) is a specific inhibitor of FAK autophosphorylation that has demonstrated promising anti-cancer activity in preclinical models. Its unique mechanism of targeting the Y397 autophosphorylation site offers a distinct advantage over ATP-competitive inhibitors, which may have off-target effects due to the conserved nature of the ATP-binding pocket among kinases. The in vitro and in vivo data strongly support its potential as a therapeutic agent.

Future research should focus on a detailed structure-activity relationship (SAR) analysis of this compound derivatives to optimize its potency and pharmacokinetic properties. Comprehensive pharmacokinetic and toxicology studies are essential to determine its safety profile and suitability for clinical trials. Furthermore, exploring the efficacy of this compound in combination with other chemotherapeutic agents or targeted therapies could reveal synergistic effects and provide more effective treatment strategies for various cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl)-3, 5, 7-triaza-1-azoniatricyclo [3.3.1.1(3,7)]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of FAK-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of FAK-IN-11, a known inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing survival, proliferation, migration, and adhesion.[1][2] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[1][3] This document summarizes the known quantitative data for this compound and other relevant FAK inhibitors, provides detailed experimental protocols for key biological assays, and visualizes essential signaling pathways and workflows.

Mechanism of Action and In Vitro Activity

This compound functions as a Focal Adhesion Kinase (FAK) inhibitor by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of the FAK protein.[4] This inhibition of FAK's kinase activity disrupts downstream signaling cascades.

Cytotoxic and Anti-proliferative Activity

This compound has demonstrated cytotoxic effects in human breast cancer cell lines. Specifically, in MDA-MB-231 cells, this compound exhibits an IC50 of 13.73 μM. Studies on other FAK inhibitors have shown a range of potencies against various cancer cell lines, highlighting the therapeutic potential of targeting FAK.

| Inhibitor | Cell Line(s) | IC50 (μM) | Reference |

| This compound | MDA-MB-231 | 13.73 | |

| PF-573228 | F-G, SKOV-3, PC3 | 0.03 - 0.1 | |

| Compound 18b | Hela, HCT116, MDA-MB-231 | 0.27, 0.19, 0.26 | |

| VS-4718 | Pediatric preclinical models | 0.25 - 3.53 | |

| Y11 | SW620, BT474 | ~10-20 (clonogenicity) |

Kinase Inhibition

| Inhibitor | Target(s) | IC50 (nM) | Reference |

| PF-573228 | FAK | 4 | |

| GSK2256098 | FAK | 0.4 | |

| VS-4718 | FAK | 1.5 | |

| PF-431396 | FAK/PYK2 | 2 (FAK), 11 (PYK2) | |

| Y11 | FAK (autophosphorylation) | ~50 |

Effects on Cellular Signaling

FAK acts as a central node in a complex network of signaling pathways. Its inhibition by compounds like this compound can have profound effects on downstream cellular processes.

FAK Signaling Pathway

Integrin engagement with the extracellular matrix (ECM) or stimulation by growth factors leads to the autophosphorylation of FAK at Tyrosine 397 (Y397). This event creates a docking site for SH2 domain-containing proteins, most notably Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, leading to the activation of pathways such as the PI3K/AKT and MAPK/ERK cascades, which promote cell survival, proliferation, and migration.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK–VEGFR3 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Fak-IN-11: An In-Depth Technical Guide on Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, integrating signals from integrins and growth factor receptors to regulate cell adhesion, migration, proliferation, and survival.[1] Its overexpression and activation are implicated in the progression and metastasis of various solid tumors, making it a compelling target for cancer therapy.[2] Fak-IN-11 (also known as Compound 4l) has been identified as an inhibitor of FAK.[3][4] This technical guide provides a comprehensive overview of the target binding and selectivity of this compound, including available quantitative data, detailed experimental protocols for assessing FAK inhibition, and visualizations of the FAK signaling pathway and experimental workflows.

FAK Signaling Pathway

FAK is a key mediator of signals from the extracellular matrix (ECM) and growth factors. Upon integrin-mediated cell adhesion to the ECM, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Tyr397).[1] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex leads to the phosphorylation of other tyrosine residues on FAK and other focal adhesion proteins, such as paxillin and p130Cas, initiating a cascade of downstream signaling events. These pathways include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and migration.

Caption: FAK Signaling Pathway and Point of Inhibition by this compound.

Target Binding and Selectivity of this compound

This compound, also referred to as Compound 4l, is an amide derivative of anticopalic acid.

Binding Mechanism: Molecular docking studies suggest that this compound binds to the ATP-binding pocket of the FAK kinase domain. This binding is thought to allosterically inhibit the autophosphorylation of FAK at Tyr397, thereby preventing its activation and downstream signaling.

Quantitative Data: To date, the direct binding affinity of this compound to the FAK enzyme (e.g., Kᵢ or Kₐ) has not been reported in the peer-reviewed literature. The primary quantitative measure of its potency comes from a cellular assay.

| Compound | Assay Type | Cell Line | IC₅₀ | Reference |

| This compound (Compound 4l) | Cytotoxicity | MDA-MB-231 | 13.73 ± 0.04 µM | |

| PF-573228 | FAK Kinase Activity | - | 4.0 nM | |

| Defactinib (VS-6063) | FAK Kinase Activity | - | 0.6 nM | |

| Y15 | FAK Phosphorylation | - | 1 µM |

Selectivity: A comprehensive kinase selectivity profile for this compound has not yet been published. The initial characterization focused on its effects on FAK in a triple-negative breast cancer cell line. Therefore, the off-target effects and its specificity against other protein kinases are currently unknown. For comparison, many FAK inhibitors that target the highly conserved ATP binding site exhibit activity against other kinases.

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are limited. However, based on standard methodologies for evaluating FAK inhibitors, the following protocols for a biochemical and a cell-based assay are provided.

1. In Vitro FAK Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FAK. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Principle: The assay quantifies the phosphorylation of a substrate peptide by FAK. A europium-labeled anti-phospho-peptide antibody serves as the FRET donor, and a FRET acceptor dye is coupled to the substrate. Phosphorylation of the substrate brings the donor and acceptor into proximity, generating a FRET signal that is proportional to FAK activity.

-

Materials:

-

Recombinant human FAK enzyme

-

FAK substrate (e.g., poly-GT)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT, pH 7.0)

-

Europium-labeled anti-phospho-tyrosine antibody

-

FRET acceptor-labeled peptide substrate

-

Test compound (this compound) and controls (e.g., staurosporine)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Dispense a small volume of the diluted compound or DMSO (vehicle control) into the wells of the assay plate.

-

Add the FAK enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents (Europium-labeled antibody and streptavidin-allophycocyanin).

-

Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

-

Read the plate on a TR-FRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Generalized Workflow for an In Vitro FAK Kinase Assay.

2. Cell-Based FAK Phosphorylation Assay

This assay determines the ability of a compound to inhibit FAK autophosphorylation in a cellular context.

-

Principle: Cells are treated with the inhibitor, and the level of phosphorylated FAK at Tyr397 is measured, typically by Western blotting or a cell-based ELISA. A decrease in the ratio of phosphorylated FAK to total FAK indicates inhibition.

-

Materials:

-

MDA-MB-231 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pFAK (Tyr397) and anti-total FAK

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein quantification assay (e.g., BCA)

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against pFAK (Tyr397) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total FAK as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for pFAK and total FAK using densitometry software.

-

Normalize the pFAK signal to the total FAK signal for each treatment condition.

-

Express the results as a percentage of the vehicle-treated control.

-

Conclusion

This compound is a novel inhibitor of Focal Adhesion Kinase that has demonstrated cytotoxic activity in a triple-negative breast cancer cell line. Its proposed mechanism of action involves binding to the ATP pocket of the FAK kinase domain, leading to the inhibition of FAK autophosphorylation and subsequent downstream signaling pathways. While these initial findings are promising, a comprehensive understanding of the biochemical profile of this compound is still emerging.

For researchers and drug development professionals, it is crucial to note the current limitations in the available data. Specifically, the direct binding affinity (Kᵢ or Kₐ) and a comprehensive kinase selectivity profile have not been publicly reported. Further biochemical and cellular characterization is necessary to fully elucidate the potency, selectivity, and therapeutic potential of this compound as a FAK-targeted agent. The experimental protocols provided in this guide offer a framework for such future investigations.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The amide derivative of anticopalic acid induces non-apoptotic cell death in triple-negative breast cancer cells by inhibiting FAK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Focal Adhesion Kinase (FAK) in Cancer Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical regulator of cell adhesion, proliferation, survival, and migration.[1] In the context of oncology, FAK is frequently overexpressed and activated in advanced-stage solid cancers, where it plays a pivotal role in tumor progression and metastasis.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of FAK in cancer cell migration, detailing its signaling pathways, molecular interactions, and the experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target FAK-mediated cancer metastasis.

Introduction to Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase is a 125 kDa protein encoded by the PTK2 gene.[3] It is a key component of focal adhesions, which are dynamic structures that mediate the connection between the intracellular actin cytoskeleton and the extracellular matrix (ECM). FAK acts as a scaffold and a kinase, integrating signals from integrins and growth factor receptors to regulate a multitude of cellular processes critical for cancer progression, including cell migration and invasion.[4]

FAK's function is multifaceted, encompassing both kinase-dependent and kinase-independent (scaffolding) activities. Its kinase activity is crucial for the phosphorylation of downstream targets, while its scaffolding function facilitates the assembly of signaling complexes that regulate cell motility. The overexpression and hyperactivity of FAK in various cancers, including breast, lung, colon, and ovarian cancer, are often correlated with increased tumor aggressiveness and poor patient prognosis, making it an attractive target for therapeutic intervention.

FAK Signaling Pathways in Cancer Cell Migration

FAK activation is a key event in the initiation of cell migration. Upon integrin clustering at sites of cell-ECM adhesion, FAK undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex that is central to FAK signaling.

The FAK-Src complex phosphorylates a variety of downstream substrates, initiating signaling cascades that converge to regulate the dynamic processes of cell migration, including lamellipodia formation, focal adhesion turnover, and matrix degradation. Key downstream signaling pathways are detailed below.

The FAK/Src-p130Cas-Crk Pathway

One of the most well-characterized FAK downstream pathways in cell migration involves the phosphorylation of the adaptor protein p130Cas. The FAK-Src complex phosphorylates p130Cas on multiple tyrosine residues, creating docking sites for the Crk adaptor protein. The p130Cas-Crk complex then recruits DOCK180, a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac1. Activated Rac1 promotes actin polymerization at the leading edge of the cell, driving the formation of lamellipodia and membrane ruffling, which are essential for cell protrusion and forward movement.

The PI3K/Akt Pathway

The autophosphorylated Y397 of FAK also serves as a docking site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K). This interaction leads to the activation of PI3K and the subsequent production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and migration. In the context of migration, Akt can phosphorylate various downstream targets that influence cytoskeletal dynamics and cell motility.

The MAPK/ERK Pathway

FAK signaling can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. The FAK-Src complex can phosphorylate Grb2-associated binder (Gab) proteins, which in turn recruit the Grb2-SOS complex, leading to the activation of Ras and the subsequent MAPK/ERK cascade. The ERK pathway regulates the expression of genes involved in cell migration and invasion, including matrix metalloproteinases (MMPs).

Regulation of Rho GTPases

FAK plays a complex role in regulating the activity of Rho family GTPases, which are master regulators of the actin cytoskeleton. While FAK can promote the activation of Rac1 and Cdc42 to drive cell protrusion, it has also been shown to suppress the activity of RhoA. Increased RhoA activity is associated with the formation of stress fibers and stable focal adhesions, which can inhibit cell migration. By modulating the balance of Rho GTPase activity, FAK ensures the dynamic cytoskeletal rearrangements necessary for efficient cell movement.

Visualizing FAK Signaling Pathways

To illustrate the intricate network of FAK-mediated signaling in cancer cell migration, the following diagrams were generated using Graphviz (DOT language).

Caption: FAK signaling cascade in cancer cell migration.

Role of FAK in Key Migratory Processes

FAK's influence on cancer cell migration extends to several distinct but interconnected cellular processes.

Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a developmental program that is often hijacked by cancer cells to acquire migratory and invasive properties. During EMT, epithelial cells lose their cell-cell junctions and apical-basal polarity, and gain a mesenchymal phenotype characterized by increased motility and invasiveness. FAK has been shown to be a key regulator of EMT. It can promote the expression of EMT-inducing transcription factors such as Snail, Slug, and Twist, leading to the downregulation of E-cadherin and the upregulation of mesenchymal markers like N-cadherin and vimentin.

Invadopodia Formation and Matrix Degradation

Invadopodia are actin-rich protrusions that extend from the ventral surface of cancer cells and are specialized for degrading the ECM. These structures are critical for cancer cell invasion through basement membranes and stromal tissues. FAK's role in invadopodia formation is complex and appears to be cell-type dependent. Some studies suggest that FAK negatively regulates invadopodia formation by sequestering Src at focal adhesions. Depletion of FAK can lead to the release of active Src, which then promotes the formation of active invadopodia. However, despite an increase in invadopodia, FAK-deficient cells often show impaired overall invasive migration, highlighting the need for a coordinated regulation of both adhesion and degradation for efficient invasion.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. FAK plays a crucial role in endothelial cell migration and tube formation, which are key steps in angiogenesis. Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor, can activate FAK in endothelial cells, leading to the promotion of their migration and survival. FAK inhibitors have been shown to have anti-angiogenic effects in preclinical models.

Quantitative Data on FAK's Role in Cancer Cell Migration

The following tables summarize quantitative data from various studies investigating the impact of FAK on cancer cell migration and invasion.

Table 1: Effect of FAK Inhibition or Knockdown on Cancer Cell Migration and Invasion

| Cell Line | FAK Manipulation | Assay | Quantitative Effect | Reference |

| SK-N-BE(2) (Neuroblastoma) | FAK inhibitor (PF-573,228) | Transwell Invasion | Significant decrease in invasion at lower concentrations in MYCN amplified cells. | |

| SK-N-BE(2) (Neuroblastoma) | FAK inhibitor (PF-573,228) | Transwell Migration | Significant decrease in migration at lower concentrations in MYCN amplified cells. | |

| T24 (Bladder Cancer) | FAK inhibitor (PF-228, 10 µM) | Transwell Migration | Reduction in TGFβ-induced cell migration. | |

| T24 (Bladder Cancer) | FAK inhibitor (PF-228, 10 µM) | Transwell Invasion | Reduction in TGFβ-induced cell invasion. | |

| SKOV3 (Ovarian Cancer) | FAK inhibitor (BI853520, 1 µM) | Wound Healing | Impaired wound healing ability. | |

| OVCAR3 (Ovarian Cancer) | FAK inhibitor (BI853520) | Transwell Migration | Strong migration inhibitory effect. | |

| Ishikawa (Endometrial Cancer) | FAK inhibitor (PF-573228) | Wound Healing | Significant decrease in wound closure after 48 hours. |

Table 2: FAK and Invadopodia Formation

| Cell Line | FAK Manipulation | Measured Parameter | Quantitative Effect | Reference |

| MTLn3 (Breast Cancer) | FAK siRNA | Number of active invadopodia per cell | ~3-fold increase | |

| MDA-MB-231 (Breast Cancer) | FAK siRNA | Number of active invadopodia per cell | Increased formation of functional invadopodia. | |

| B16F10 (Melanoma) | FAK siRNA + FAK Y397F re-expression | Number of invadopodia per cell | No significant reduction compared to FAK WT re-expression. |

Table 3: FAK and Adhesion Dynamics

| Cell Line | FAK Manipulation | Measured Parameter | Quantitative Effect | Reference |

| FAK-null cells | FAK expression | Adhesion strengthening rate | Enhanced integrin activation and adhesion strengthening. | |

| FAK-null cells | FAK expression | Steady-state adhesion strength | Reduced by 30% compared to FAK-null cells. | |

| FAK-null cells | FAK expression | Vinculin localization to focal adhesions | Reduced by 35%. | |

| Human Dermal Fibroblasts | FAK siRNA knockdown | Adhesion strength | 35% higher compared to control cells. |

Table 4: FAK and Downstream Signaling

| Cell Line | FAK Manipulation | Measured Parameter | Quantitative Effect | Reference |

| FAK-/- cells | FAK I936/I998 mutant expression | Paxillin phosphorylation | Reduced by 29% compared to wild-type FAK. | |

| FAK-/- cells | FAK I936/I998 mutant expression | p130Cas phosphorylation | Reduced by 38% compared to wild-type FAK. | |

| FAK-/- cells | FAK I936/I998 mutant expression | FAK Y397 phosphorylation | Decreased by 72%. | |

| FAK-/- cells | FAK I936/I998 mutant expression | FAK Y576 phosphorylation | Decreased by 89%. | |

| FAK-/- cells | FAK I936/I998 mutant expression | FAK Y925 phosphorylation | Decreased by 72%. |

Experimental Protocols for Studying FAK-Mediated Cell Migration

This section provides detailed methodologies for key experiments used to investigate the role of FAK in cancer cell migration.

Wound Healing (Scratch) Assay

This assay is a simple and widely used method to study collective cell migration in vitro.

Caption: Workflow for a wound healing (scratch) assay.

Protocol:

-

Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will allow them to reach 70-80% confluence within 24 hours.

-

Creating the Wound: Once the cells have formed a confluent monolayer, use a sterile 200 µL or 1000 µL pipette tip to create a straight scratch across the center of the well. A cross-shaped scratch can also be made.

-

Washing: Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove any detached cells.

-

Treatment: Replace the PBS with fresh culture medium. If testing inhibitors, add the compounds to the medium at the desired concentrations. A serum-free or low-serum medium can be used to minimize cell proliferation.

-

Imaging: Immediately after creating the wound, capture images of the scratch at 4x or 10x magnification using a phase-contrast microscope. This is the 0-hour time point. Mark the location of the images to ensure the same field is captured at subsequent time points.

-

Incubation and Time-Lapse Imaging: Place the plate in a 37°C, 5% CO2 incubator. Capture images of the same wound areas at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound is closed.

-

Data Analysis: The rate of cell migration can be quantified by measuring the area or the width of the scratch at each time point using image analysis software like ImageJ. The percentage of wound closure can be calculated as: [(Initial Wound Area - Wound Area at time T) / Initial Wound Area] x 100.

Transwell Migration and Invasion Assay

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a layer of extracellular matrix (invasion).

Caption: Workflow for a Transwell migration/invasion assay.

Protocol:

-

Preparation of Inserts:

-

Migration Assay: Use uncoated Transwell inserts with a suitable pore size (e.g., 8 µm).

-

Invasion Assay: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel or another ECM component and allow it to solidify.

-

-

Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for 4-6 hours or overnight. Trypsinize and resuspend the cells in serum-free medium at a concentration of approximately 1 x 10^5 cells/mL.

-

Assay Setup:

-

Add 600 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of a 24-well plate.

-

Place the Transwell insert into the well.

-

Add 200 µL of the cell suspension to the upper chamber of the insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for a period appropriate for the cell type (e.g., 24 hours).

-

Removal of Non-Migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining:

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Wash the membrane twice with PBS.

-

Stain the cells with 0.1% crystal violet for 30 minutes.

-

-

Quantification:

-

Gently wash the membrane with PBS to remove excess stain.

-

Image the stained cells under a microscope.

-

To quantify, elute the dye from the cells with 90% acetic acid and measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of migrated cells.

-

Invadopodia Matrix Degradation Assay

This assay visualizes and quantifies the degradation of the ECM by invadopodia.

Protocol:

-

Preparation of Fluorescent Gelatin-Coated Coverslips:

-

Coat glass coverslips with a thin layer of fluorescently labeled gelatin.

-

Crosslink the gelatin to the coverslip using glutaraldehyde.

-

Quench free aldehydes with sodium borohydride or a culture medium containing amino acids.

-

-

Cell Seeding: Plate cancer cells onto the fluorescent gelatin-coated coverslips at a density of 20,000-40,000 cells per well in a 24-well plate.

-

Incubation: Incubate the cells for a desired period (e.g., 8-48 hours) to allow for invadopodia formation and matrix degradation.

-

Fixation and Staining:

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain for F-actin using fluorescently labeled phalloidin (e.g., Alexa Fluor 568 Phalloidin) to visualize the actin cytoskeleton.

-

Immunostain for invadopodia markers such as cortactin or Tks5.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Areas of matrix degradation will appear as dark, non-fluorescent spots in the fluorescent gelatin layer.

-

Active invadopodia are identified by the colocalization of F-actin and cortactin puncta with areas of matrix degradation.

-

Quantify the number and area of degradation spots per cell using image analysis software.

-

Western Blotting for FAK and Downstream Targets

Western blotting is used to quantify the expression and phosphorylation status of FAK and its downstream signaling molecules.

Protocol:

-

Cell Lysis: Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total FAK, phosphorylated FAK (e.g., anti-pFAK Y397), and other downstream targets like total and phosphorylated Src, p130Cas, paxillin, Akt, and ERK.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

siRNA-Mediated Knockdown of FAK

Small interfering RNA (siRNA) is used to specifically silence the expression of FAK to study its functional role.

Protocol:

-

siRNA Transfection: Transfect cancer cells with FAK-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of FAK expression.

-

Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by performing Western blotting for total FAK protein levels.

-

Functional Assays: Use the FAK-knockdown and control cells in functional assays such as wound healing, transwell migration, or invadopodia assays to assess the impact of FAK depletion on cell migration.

FAK as a Therapeutic Target

Given its central role in promoting cancer cell migration and metastasis, FAK has emerged as a promising therapeutic target. Several small molecule FAK inhibitors are currently in preclinical and clinical development. These inhibitors typically target the ATP-binding pocket of the FAK kinase domain, thereby inhibiting its catalytic activity.

FAK inhibitors have demonstrated anti-tumor and anti-metastatic effects in a variety of preclinical cancer models. They have been shown to inhibit cell migration, invasion, and angiogenesis, and to induce apoptosis in cancer cells. Furthermore, combining FAK inhibitors with other targeted therapies or chemotherapies is being explored as a strategy to overcome drug resistance and enhance therapeutic efficacy.

Conclusion

Focal Adhesion Kinase is a master regulator of cancer cell migration, orchestrating a complex network of signaling pathways that control the dynamic cellular processes required for metastasis. Its dual function as a kinase and a scaffold protein allows it to integrate signals from the tumor microenvironment and drive the invasive phenotype of cancer cells. The in-depth understanding of FAK signaling and the availability of robust experimental methodologies to study its function have paved the way for the development of novel anti-cancer therapies targeting this key molecule. Further research into the intricate mechanisms of FAK-mediated cell migration will undoubtedly uncover new avenues for the treatment of metastatic cancer.

References

- 1. Frontiers | The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs [frontiersin.org]

- 2. Pyk2 and FAK differentially regulate invadopodia formation and function in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Fak-IN-11 on FAK Autophosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its autophosphorylation at tyrosine 397 (Y397) is a critical initiating event in the FAK signaling cascade, creating a high-affinity binding site for Src family kinases and other signaling proteins. Dysregulation of FAK activity is implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of Fak-IN-11 (also known as Y11), a small molecule inhibitor that specifically targets the FAK Y397 autophosphorylation site. We will explore its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction to FAK and the Significance of Y397 Autophosphorylation

Focal Adhesion Kinase is a key mediator of signals from the extracellular matrix (ECM) and growth factor receptors to the cell interior. Upon integrin clustering at focal adhesions, FAK is recruited and undergoes autophosphorylation at the Y397 residue. This event is crucial for the full activation of FAK and the subsequent downstream signaling cascades that regulate cellular processes. The phosphorylation of Y397 creates a docking site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex. This complex then phosphorylates other substrates, amplifying signals that promote cell motility, survival, and proliferation. Given its central role in these processes, inhibiting FAK autophosphorylation presents a promising strategy for disrupting pathological cell behavior, particularly in cancer.

This compound: A Direct Inhibitor of FAK Autophosphorylation

This compound (Y11) is a small molecule inhibitor designed to directly target the Y397 autophosphorylation site of FAK.[1][2] By binding to the N-terminal domain of FAK, this compound prevents the conformational changes necessary for autophosphorylation, thereby blocking the initial activation step of the FAK signaling pathway.[1][3] This targeted inhibition leads to a dose-dependent decrease in FAK autophosphorylation and subsequently affects downstream signaling events.[1]

Quantitative Analysis of this compound Inhibition

The potency of this compound in inhibiting FAK autophosphorylation has been quantified through in vitro kinase assays.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound (Y11) | FAK Autophosphorylation (Y397) | In Vitro Kinase Assay | ~50 nM |

In cellular contexts, this compound has been shown to decrease the phosphorylation of FAK at Y397 in a dose-dependent manner in various cancer cell lines. For instance, in SW620 colon cancer cells, a significant decrease in Y397-FAK autophosphorylation was observed starting at a 4 µM dose. In BT474 breast cancer cells, this effect was seen at concentrations as low as 0.1 µM.

Experimental Protocols

In Vitro FAK Kinase Assay

This assay directly measures the ability of this compound to inhibit the autophosphorylation of purified FAK enzyme.

Materials:

-

Purified recombinant FAK enzyme

-

This compound (Y11)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

-

ADP-Glo™ Kinase Assay kit (for non-radioactive detection) or P81 phosphocellulose paper (for radioactive detection)

-

Microplate reader (for non-radioactive detection) or scintillation counter (for radioactive detection)

Procedure:

-

Prepare a reaction mixture containing the purified FAK enzyme in kinase buffer.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for FAK if determining IC50 values.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction.

-

For radioactive detection: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive detection (using ADP-Glo™): Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used to produce a luminescent signal. Measure the luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phospho-FAK (Y397)

This technique is used to assess the levels of FAK autophosphorylation in cells treated with this compound.

Materials:

-

Cultured cells (e.g., SW620, BT474)

-

This compound (Y11)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and then incubate with the ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with antibodies against total FAK and a loading control.

Visualizations

FAK Signaling Pathway and Inhibition by this compound

Caption: FAK signaling pathway and the inhibitory action of this compound on autophosphorylation.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the effect of this compound on FAK autophosphorylation in cells.

Conclusion

This compound is a potent and specific inhibitor of FAK autophosphorylation at the critical Y397 site. By directly targeting this initial activation step, it effectively blocks the downstream signaling pathways that contribute to cancer cell proliferation, survival, and migration. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on FAK-targeted therapies. The visualizations further clarify the mechanism of action and the experimental approaches used to characterize this promising inhibitor. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to translate these preclinical findings into effective cancer therapeutics.

References

- 1. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

Fak-IN-11: A Technical Guide for Studying FAK Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling, governing essential processes such as cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. Fak-IN-11, an amide derivative of anticopalic acid, has emerged as a valuable tool for investigating the multifaceted functions of FAK. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a core resource for researchers utilizing this compound to elucidate the complex roles of FAK in both normal physiology and disease.

Introduction to this compound

This compound, also referred to as compound 4l, is a small molecule inhibitor of Focal Adhesion Kinase.[1] It is a semi-synthetic derivative of anticopalic acid, a natural diterpenoid.[1] The compound has been identified as a cytotoxic agent against triple-negative breast cancer cells and serves as a chemical probe to explore FAK-dependent signaling pathways.[1]

Chemical Properties

While the full chemical synthesis and characterization are detailed in the primary literature, the core structure of this compound is based on an amide modification of anticopalic acid.[1] This modification is crucial for its biological activity against FAK.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of FAK. Molecular docking studies suggest that this compound binds to the ATP-binding pocket within the kinase domain of FAK.[1] This binding event prevents the phosphorylation of FAK, thereby inhibiting its kinase activity and downstream signaling cascades. A key consequence of FAK inhibition by this compound in cancer cells is the induction of non-apoptotic cell death.

Quantitative Data

The biological activity of this compound has been quantitatively assessed in cellular assays. The following table summarizes the available data.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cytotoxicity) | MDA-MB-231 | 13.73 ± 0.04 µM |

Note: Further quantitative data, such as the IC50 against purified FAK and selectivity against a panel of other kinases, are not yet publicly available.

Signaling Pathways Modulated by this compound

FAK is a central node in a complex network of signaling pathways. By inhibiting FAK, this compound can be used to study the role of FAK in these pathways.

FAK Activation and Downstream Signaling

Integrin engagement with the extracellular matrix (ECM) or stimulation by growth factors leads to the autophosphorylation of FAK at tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK and other focal adhesion proteins, such as paxillin and p130Cas, initiating a cascade of downstream signals that regulate cell migration, proliferation, and survival.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and can be adapted for further studies of FAK function.

Cell Culture

-

Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound.

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or vehicle control) for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the inhibitor concentration.

-

Western Blot Analysis of FAK Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on FAK activation.

-

Procedure:

-

Seed MDA-MB-231 cells in a 6-well plate and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated FAK to total FAK.

-

Non-Apoptotic Cell Death Assay

Given that this compound induces non-apoptotic cell death, it is crucial to employ assays that can distinguish this from apoptosis.

-

Methods:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Non-apoptotic cell death may result in a population of cells that are PI-positive but Annexin V-negative or weakly positive.

-

Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3/7) can help rule out apoptosis. A lack of significant caspase activation in the presence of cell death would suggest a non-apoptotic mechanism.

-

Morphological Analysis: Microscopic examination of cell morphology after treatment with this compound can reveal features inconsistent with apoptosis, such as cellular swelling and membrane rupture, which are characteristic of necrotic forms of cell death.

-

Conclusion

This compound is a valuable chemical probe for the study of FAK signaling. Its ability to inhibit FAK phosphorylation and induce a non-apoptotic form of cell death provides a unique tool to dissect the complex roles of FAK in cancer biology and other physiological processes. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize this compound in their investigations of FAK function. Further characterization of its kinase selectivity and in vivo efficacy will undoubtedly enhance its utility as a research tool and potential therapeutic lead.

References

Methodological & Application

Application Notes and Protocols for Fak-IN-11 Cellular Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for cellular assays involving Fak-IN-11, a potent inhibitor of Focal Adhesion Kinase (FAK). The information is intended for professionals in research and drug development to assess the efficacy and mechanism of action of FAK inhibitors in a cellular context.

Introduction to FAK and this compound

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrins and growth factor receptors.[1][2] FAK is a key regulator of fundamental cellular processes including adhesion, migration, proliferation, and survival.[1][3] Overexpression and hyperactivity of FAK are frequently observed in various human cancers and are associated with poor prognosis and metastasis.[4] The activation of FAK often begins with autophosphorylation at the Tyrosine 397 (Y397) residue, creating a binding site for Src family kinases and initiating downstream signaling cascades.

This compound is a specific inhibitor of FAK that binds to the ATP binding pocket of the kinase, thereby inhibiting its phosphorylation and activation. It has demonstrated cytotoxic activity against cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231, with an IC50 of 13.73 µM. Mechanistic studies have shown that this compound can induce non-apoptotic cell death in these cells.

Key Cellular Assays for this compound Characterization

A variety of cellular assays are essential to fully characterize the effects of this compound. These include:

-

Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic effects of the inhibitor.

-

Western Blot Analysis: To assess the inhibition of FAK phosphorylation and its impact on downstream signaling pathways.

-

Cell Migration and Invasion Assays: To evaluate the inhibitor's effect on the metastatic potential of cancer cells.

-

Clonogenic Assays: To assess the long-term effects of the inhibitor on the reproductive viability of single cells.

Data Presentation: Efficacy of FAK Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various FAK inhibitors across a range of cancer cell lines, providing a comparative landscape for evaluating this compound's potency.

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 13730 | |

| PF-573228 | - | In vitro (cell-free) | 4 | |

| TAE226 | - | In vitro (cell-free) | 5.5 | |

| VS-4718 (PND-1186) | - | In vitro (cell-free) | 1.5 | |

| BI-853520 | - | In vitro (cell-free) | 1 | |

| GSK2256098 | - | In vitro (cell-free) | 1.5 | |

| PF-562271 (VS-6062) | OVCAR8 | Ovarian Cancer | 8.5 | |

| A549 | Lung Cancer | 15 | ||

| U87MG | Glioblastoma | 12 |

Table 1: Comparative IC50 values of selected FAK inhibitors.

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Y15 | SW620 | Colon Cancer | >2 | |

| TT | Medullary Thyroid Cancer | ~3 | ||

| K1 | Papillary Thyroid Cancer | >3 | ||

| PF-573228 | U87-MG | Glioblastoma | >10 | |

| U251-MG | Glioblastoma | 40 |

Table 2: Cellular IC50 values of additional FAK inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on cancer cell viability.

Materials:

-

Target cancer cell line (e.g., MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (solubilized in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for FAK Phosphorylation